

The Biological Activity of N-Desmethyl Eletriptan: A Technical Overview

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Compound of Interest

Compound Name: *N-Desmethyl Eletriptan Hydrochloride*
Cat. No.: *B601691*

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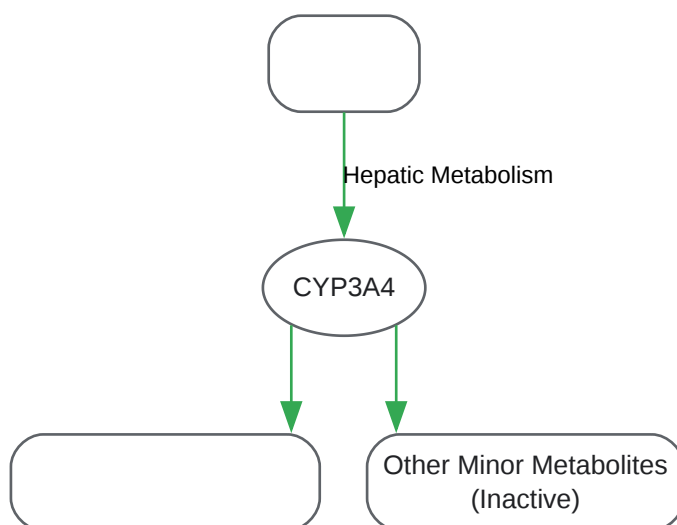
Introduction

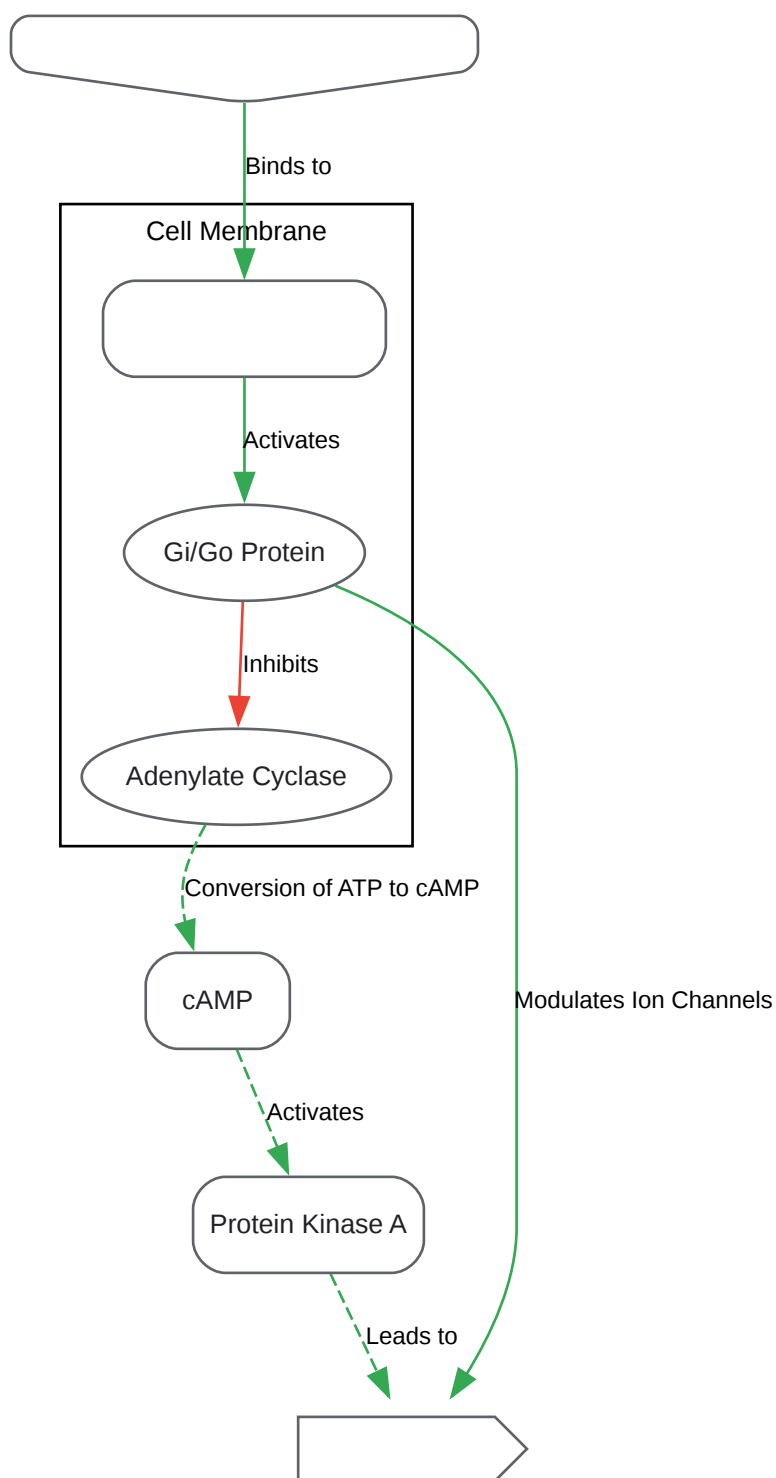
Eletriptan, a second-generation triptan, is a potent and selective agonist of the 5-HT_{1B} and 5-HT_{1D} serotonin receptors, widely prescribed for the acute treatment of migraine.^{[1][2]} Its therapeutic effect is attributed to cranial vasoconstriction and inhibition of neuropeptide release in the trigeminal nervous system.^[1] Upon oral administration, eletriptan is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.^{[3][4]} This metabolic process yields several metabolites, with the N-desmethyl derivative being the only one identified as biologically active.^{[3][5]} This technical guide provides a comprehensive analysis of the biological activity of N-desmethyl eletriptan, summarizing its pharmacological profile, and presenting relevant experimental methodologies and signaling pathways.

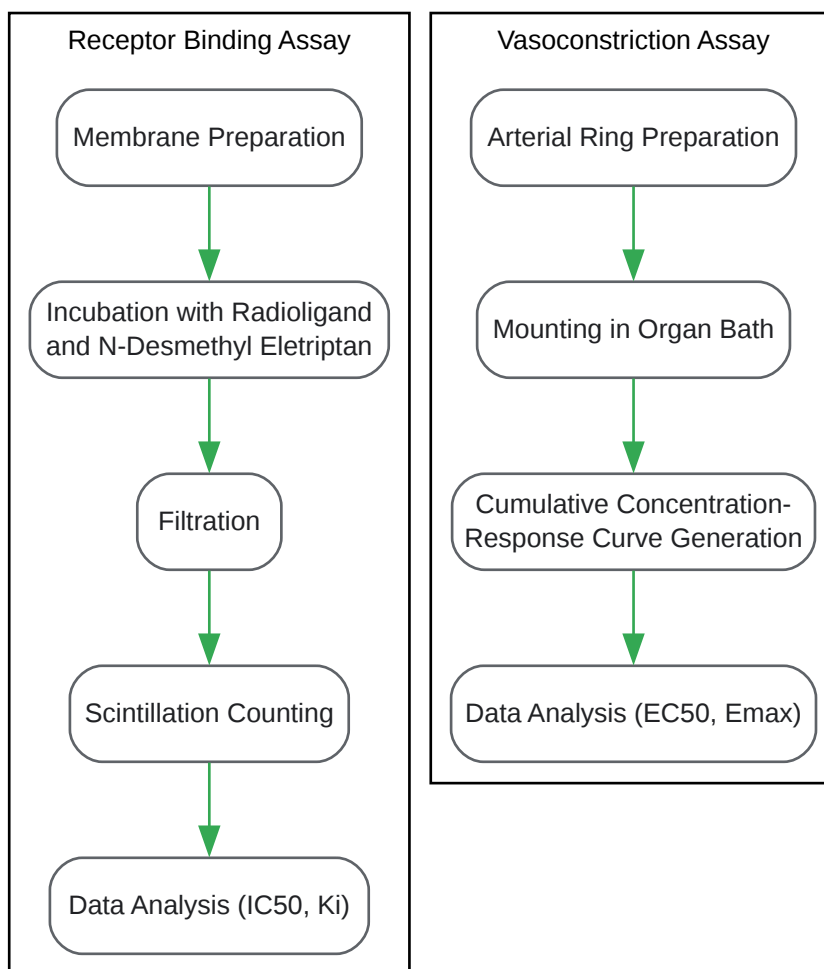
Pharmacokinetics and Metabolism of Eletriptan

Eletriptan is well-absorbed orally, with a bioavailability of approximately 50%.^[3] It is primarily cleared through hepatic metabolism mediated by CYP3A4.^[4] The major active metabolite is formed through N-demethylation of the parent compound.^{[3][5]} The plasma concentration of N-desmethyl eletriptan is approximately 10-20% of the parent drug, and it exhibits a longer half-life of about 13 hours, compared to eletriptan's 4-hour half-life.^{[5][6]} Despite its presence and activity, its contribution to the overall clinical effect of eletriptan is generally considered to be not significant due to its lower systemic exposure.^{[5][6]}

Metabolic Pathway of Eletriptan







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References

- 1. Characterization of binding, functional activity, and contractile responses of the selective 5-HT_{1F} receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]

- 3. Gi-Protein Coupled 5-HT_{1B/D} Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human 5-HT₁ receptor subtypes exhibit distinct G protein coupling behaviors in membranes from Sf9 cells. | Semantic Scholar [semanticscholar.org]
- 5. karger.com [karger.com]
- 6. Differential coupling of 5-HT₁ receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
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